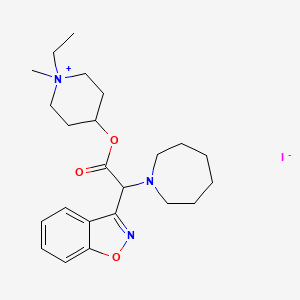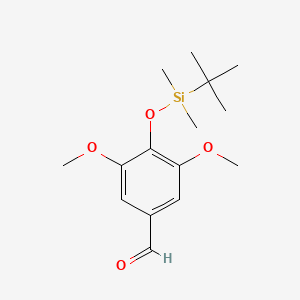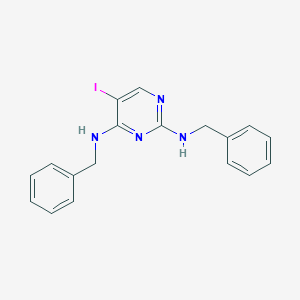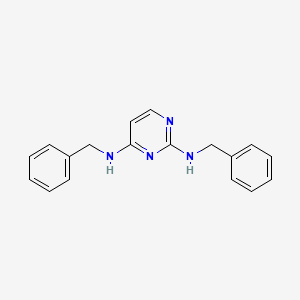
(-)-Erinacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Erinacin A is a natural compound isolated from the fruiting bodies of the Hericium erinaceus mushroom, commonly known as Lion’s Mane. This compound belongs to the class of cyathane diterpenoids and has garnered significant interest due to its potential neuroprotective and neuroregenerative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Erinacin A involves several steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the cyathane skeleton through cyclization reactions.
Oxidation and Reduction: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.
Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as fermentation using genetically modified strains of Hericium erinaceus, are being explored to enhance yield and scalability.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their enhanced biological activities.
Chemistry:
Synthesis of Derivatives: this compound serves as a precursor for the synthesis of novel cyathane diterpenoid derivatives with potential therapeutic applications.
Biology:
Neuroprotection: Studies have shown that this compound promotes nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Medicine:
Neurodegenerative Diseases: this compound is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions and memory.
Industry:
Nutraceuticals: Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at improving brain health.
Mechanism of Action
(-)-Erinacin A exerts its effects primarily through the modulation of neurotrophic factors. It enhances the synthesis of nerve growth factor by activating specific signaling pathways, including the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. These pathways play a crucial role in neuronal survival, differentiation, and regeneration.
Comparison with Similar Compounds
Erinacine C: Another cyathane diterpenoid with similar neuroprotective properties.
Hericenone B: A compound isolated from the same mushroom with potential neuroregenerative effects.
Cyathin A3: A cyathane diterpenoid with anti-inflammatory and neuroprotective activities.
Uniqueness of (-)-Erinacin A: this compound stands out due to its potent ability to induce nerve growth factor synthesis, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structure and specific molecular targets differentiate it from other similar compounds.
Properties
CAS No. |
180854-04-0 |
|---|---|
Molecular Formula |
C₂₅H₃₆O₆ |
Molecular Weight |
432.55 |
Synonyms |
[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |
Origin of Product |
United States |
Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?
A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.
Q2: Are there established methods for producing this compound?
A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)





